molecular formula C8H11NO3S B12502268 2-methoxy-N-methylbenzenesulfonamide

2-methoxy-N-methylbenzenesulfonamide

Cat. No.: B12502268
M. Wt: 201.25 g/mol
InChI Key: HVAPQIDOYHNFCN-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a methoxy group (-OCH3) and a methyl group (-CH3) on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methylbenzenesulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-Methoxybenzenesulfonyl chloride+MethylamineThis compound+HCl\text{2-Methoxybenzenesulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} 2-Methoxybenzenesulfonyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form a sulfinamide or a thiol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-methylbenzenesulfonamide.

    Reduction: Formation of N-methylbenzenesulfinamide or N-methylbenzenethiol.

    Substitution: Formation of 2-halogen-N-methylbenzenesulfonamide.

Scientific Research Applications

2-Methoxy-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonamide groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-methylbenzenesulfonamide
  • 5-Bromo-2-methoxy-N-methylbenzenesulfonamide
  • 4-Methoxy-N-methylbenzenesulfonamide

Uniqueness

2-Methoxy-N-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its solubility and reactivity compared to other benzenesulfonamide derivatives.

Biological Activity

2-Methoxy-N-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₁O₂S, with a molecular weight of approximately 197.25 g/mol. The presence of the methoxy group and the sulfonamide functional group plays a crucial role in its biological activity.

Key Structural Features:

  • Methoxy Group : Enhances lipophilicity and may influence enzyme binding.
  • Sulfonamide Group : Known for its role in antimicrobial activity by inhibiting bacterial dihydropteroate synthase.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biological pathways.

  • Antimicrobial Activity : The sulfonamide moiety is recognized for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism is similar to that of traditional sulfa drugs.
  • Anticancer Properties : Research indicates that derivatives of this compound may inhibit histone deacetylases (HDACs), which are implicated in cancer progression by regulating gene expression related to cell growth and apoptosis.

Structure-Activity Relationship Studies

SAR studies have been pivotal in elucidating the relationship between the chemical structure of this compound and its biological activity. Modifications to the compound's structure can significantly alter its potency and selectivity against various biological targets.

Comparative Analysis Table

Compound NameKey FeaturesBiological Activity
This compoundMethoxy and sulfonamide groupsAntimicrobial, anticancer
2-Methoxy-N-methyl-5-nitrobenzenesulfonamideNitro group additionEnhanced antibacterial properties
N-benzyl-5-chloro-2-methoxy-N-methylbenzenesulfonamideChlorine substitutionPotentially increased enzyme inhibition

Case Studies and Research Findings

  • Antimicrobial Studies : A study focusing on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : Investigations into the compound's effects on cancer cell lines revealed that it can induce apoptosis in certain types of cancer cells, likely through HDAC inhibition, which disrupts the regulatory mechanisms controlling cell cycle progression .
  • Enzyme Inhibition : Further studies have shown that this compound can inhibit carbonic anhydrases (CAs), enzymes crucial for maintaining acid-base balance in tissues. Dysregulation of CA activity has been linked to cancer progression, making this compound a candidate for therapeutic development .

Properties

IUPAC Name

2-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-9-13(10,11)8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAPQIDOYHNFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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